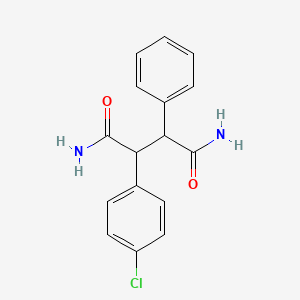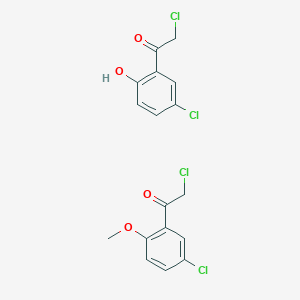
2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone;2-chloro-1-(5-chloro-2-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone and 2-chloro-1-(5-chloro-2-methoxyphenyl)ethanone are organic compounds that belong to the class of chlorinated acetophenones. These compounds are characterized by the presence of a chloro group and either a hydroxy or methoxy group attached to the phenyl ring. They are used in various chemical reactions and have applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone can be achieved through the reaction of 5-chloro-2-hydroxyacetophenone with chloroacetyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
For 2-chloro-1-(5-chloro-2-methoxyphenyl)ethanone, the synthesis involves the reaction of 5-chloro-2-methoxyacetophenone with chloroacetyl chloride under similar conditions . The presence of the methoxy group requires careful control of reaction conditions to prevent side reactions.
Industrial Production Methods
Industrial production of these compounds often involves large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
These compounds undergo various types of chemical reactions, including:
Oxidation: The hydroxy group in 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone can be oxidized to form a ketone.
Reduction: The carbonyl group in both compounds can be reduced to form the corresponding alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenones with various functional groups.
Applications De Recherche Scientifique
These compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of these compounds depends on their specific chemical structure and the target molecules they interact with. For example, the hydroxy group in 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone can form hydrogen bonds with biological targets, influencing their activity. The chloro group can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-1-(4-hydroxyphenyl)ethanone
- 2-chloro-1-(3-hydroxyphenyl)ethanone
- 2-chloro-1-(4-methoxyphenyl)ethanone
Uniqueness
The presence of both chloro and hydroxy or methoxy groups in these compounds provides unique reactivity patterns compared to similar compounds
Propriétés
Numéro CAS |
6312-76-1 |
|---|---|
Formule moléculaire |
C17H14Cl4O4 |
Poids moléculaire |
424.1 g/mol |
Nom IUPAC |
2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone;2-chloro-1-(5-chloro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8Cl2O2.C8H6Cl2O2/c1-13-9-3-2-6(11)4-7(9)8(12)5-10;9-4-8(12)6-3-5(10)1-2-7(6)11/h2-4H,5H2,1H3;1-3,11H,4H2 |
Clé InChI |
JZOMVPKVBPKOHH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)C(=O)CCl.C1=CC(=C(C=C1Cl)C(=O)CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid](/img/structure/B14725817.png)


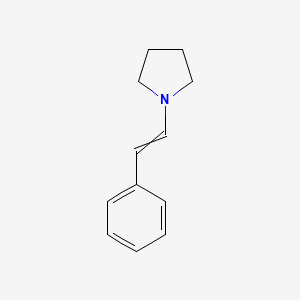

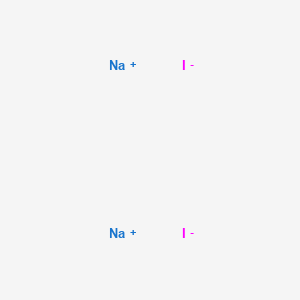
![hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene](/img/structure/B14725853.png)
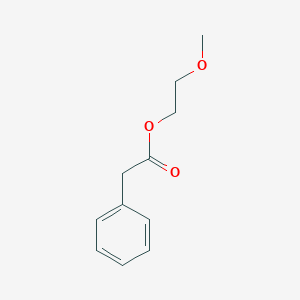
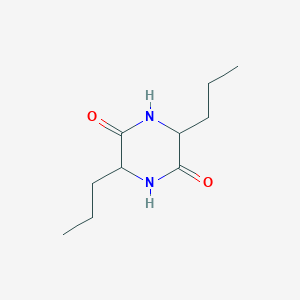
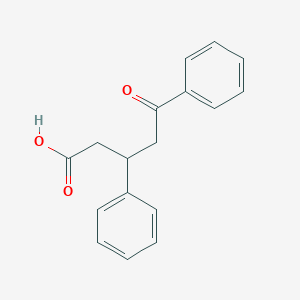
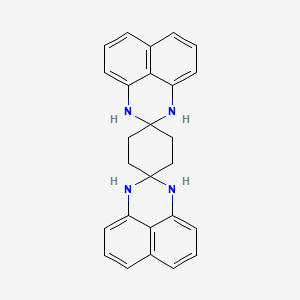

![2-Methyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14725897.png)
